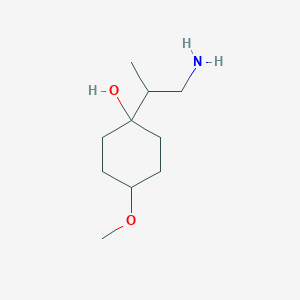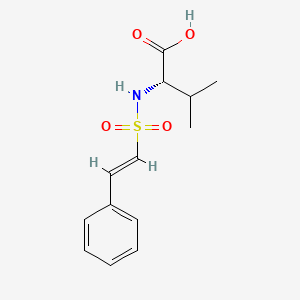
(Styrylsulfonyl)-l-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Styrylsulfonyl)-l-valine is a compound that combines a styrylsulfonyl group with the amino acid l-valine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Styrylsulfonyl)-l-valine typically involves the reaction of l-valine with a styrylsulfonyl chloride derivative. One common method involves the chlorosulfonation of styrene to produce styrylsulfonyl chloride, which is then reacted with l-valine in the presence of a base such as sodium bicarbonate . This reaction is usually carried out under solvent-free conditions at room temperature, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Styrylsulfonyl)-l-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Styrylsulfonyl)-l-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of (Styrylsulfonyl)-l-valine involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it may inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis . The compound’s ability to disrupt cellular processes makes it a promising candidate for further research in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-6-morpholino-9-(styrylsulfonyl)-9H-purine: Known for its antitumor activity.
(E)-3-((Styrylsulfonyl)methyl)pyridine: A potent small molecule inhibitor targeting mitotic pathways.
Uniqueness
(Styrylsulfonyl)-l-valine stands out due to its unique combination of a styrylsulfonyl group with an amino acid, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H17NO4S |
|---|---|
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-10(2)12(13(15)16)14-19(17,18)9-8-11-6-4-3-5-7-11/h3-10,12,14H,1-2H3,(H,15,16)/b9-8+/t12-/m0/s1 |
InChI-Schlüssel |
ZGJMBMFAJNOKNF-BCPZQOPPSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13196471.png)
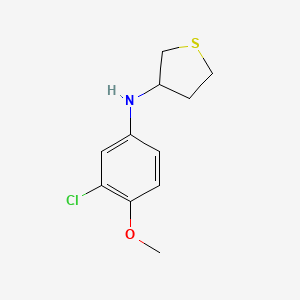
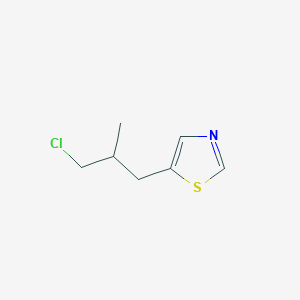
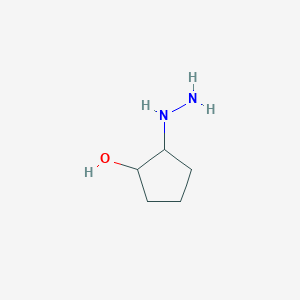
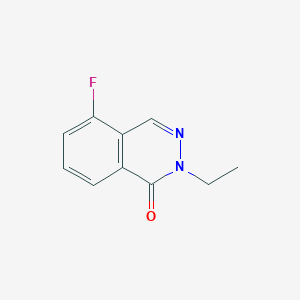
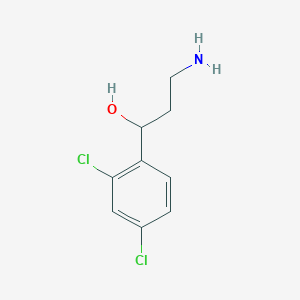


![4-(1-Ethoxyethenyl)-2-(2-methylpropyl)imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13196515.png)
![{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13196523.png)
![{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine](/img/structure/B13196524.png)
